N,N-Dimethyl Sunitinib

Description

BenchChem offers high-quality N,N-Dimethyl Sunitinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl Sunitinib including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

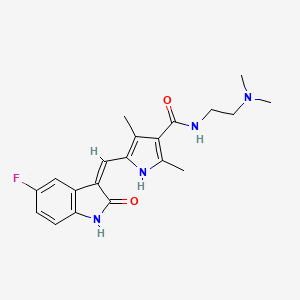

N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTDIENWIYANIG-GDNBJRDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCN(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N-Dimethyl Sunitinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical and pharmacological properties of N,N-Dimethyl Sunitinib (CAS 326914-17-4), a key chemical intermediate and potential impurity in the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib. While Sunitinib is a well-characterized therapeutic agent, this guide focuses on the distinct physicochemical characteristics, analytical methodologies, and potential biological relevance of its N,N-dimethylated analogue. The document is structured to provide researchers and drug development professionals with a foundational understanding of this compound, highlighting the importance of its characterization in the context of Sunitinib's manufacturing and quality control. This guide synthesizes available data on its structure, properties, and analytical determination, and where experimental data is limited, it draws logical inferences from the well-established chemistry of Sunitinib and related molecules.

Introduction

Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, has become a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of multiple RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), thereby impeding tumor angiogenesis and proliferation.[2][3] The synthesis of a pharmaceutical agent as complex as Sunitinib involves multiple steps and the potential for the formation of structurally related impurities. N,N-Dimethyl Sunitinib is one such compound, bearing a close structural resemblance to the final active pharmaceutical ingredient (API). Understanding the chemical properties of this specific molecule is paramount for the development of robust analytical methods for impurity profiling and for ensuring the quality and safety of Sunitinib. This guide provides an in-depth look at the known chemical properties of N,N-Dimethyl Sunitinib.

Chemical Identity and Physicochemical Properties

N,N-Dimethyl Sunitinib, systematically named N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a close structural analogue of Sunitinib, differing by the presence of two methyl groups on the terminal nitrogen of the ethylamino side chain instead of two ethyl groups.[4][5]

Structural Information

Physicochemical Data

A summary of the key physicochemical properties of N,N-Dimethyl Sunitinib is presented in Table 1. It is important to note that much of the available data is predicted, with limited experimentally determined values. This underscores the need for further empirical studies to fully characterize this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃FN₄O₂ | [4] |

| Molecular Weight | 370.42 g/mol | [4] |

| CAS Number | 326914-17-4 | [6] |

| IUPAC Name | N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [4] |

| Water Solubility | 184 mg/L at 25°C | [6] |

| pKa | 11.70 (Predicted) | |

| logP | 1.9 (Predicted) | [7] |

| Melting Point | ~265.79 °C (Predicted) | [6] |

| Boiling Point | 554.29 °C at 760 mmHg (Predicted) | [6] |

Synthesis and Relationship to Sunitinib

N,N-Dimethyl Sunitinib is primarily recognized as a process-related impurity in the synthesis of Sunitinib.[8] The final step in many reported Sunitinib syntheses involves the amidation of 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N,N-diethylethylenediamine. If the starting diamine is contaminated with or replaced by N,N-dimethylethylenediamine, N,N-Dimethyl Sunitinib will be formed.

General Synthesis Approach

While a specific, optimized synthesis for N,N-Dimethyl Sunitinib is not extensively reported in the literature, a logical approach would mirror the synthesis of Sunitinib. A detailed protocol based on this principle is provided below.

Protocol: Synthesis of N,N-Dimethyl Sunitinib

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Activation: Cool the mixture in an ice bath and add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA)). Stir for 15-30 minutes to activate the carboxylic acid.

-

Amidation: Add N,N-dimethylethylenediamine to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The analytical characterization of N,N-Dimethyl Sunitinib is crucial for its identification and quantification as a potential impurity in Sunitinib. The methods employed are largely based on those developed for Sunitinib and its primary metabolite, N-desethyl sunitinib.[9][10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of Sunitinib and its analogues.[10]

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of N,N-Dimethyl Sunitinib in a suitable organic solvent (e.g., DMSO or methanol). Create calibration standards and quality control samples by spiking the stock solution into blank plasma or an appropriate buffer. Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Monitoring: The detection is performed using multiple reaction monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺, and a characteristic product ion would be monitored. For N,N-Dimethyl Sunitinib (MW 370.42), the [M+H]⁺ would be approximately m/z 371.4. The fragmentation pattern would need to be determined experimentally, but would likely involve fragmentation of the side chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Metabolism and Pharmacokinetics

The metabolic fate of N,N-Dimethyl Sunitinib has not been specifically studied. However, insights can be drawn from the well-documented metabolism of Sunitinib. Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active N-desethyl metabolite, SU12662.[12][13] Other minor metabolic pathways for Sunitinib include N-oxidation and hydroxylation.[14]

It is plausible that N,N-Dimethyl Sunitinib could also be a substrate for CYP3A4, potentially undergoing N-demethylation to form N-methyl Sunitinib, which could then be further metabolized. However, without experimental data, this remains speculative.

Pharmacological Profile

The pharmacological activity of N,N-Dimethyl Sunitinib is not well-characterized in the public domain. It has been broadly described as an "angiogenesis inhibitor," but specific data on its potency and target profile are lacking.

Mechanism of Action

Given its structural similarity to Sunitinib, it is reasonable to hypothesize that N,N-Dimethyl Sunitinib may also function as a tyrosine kinase inhibitor. The core pharmacophore responsible for binding to the ATP pocket of kinases is retained in its structure. However, the alteration of the terminal amine from a diethyl to a dimethyl group could significantly impact its binding affinity and selectivity for various kinases.

Biological Activity Assessment

To determine the pharmacological profile of N,N-Dimethyl Sunitinib, a series of in vitro assays would be necessary.

Protocol: Kinase Inhibition Assay

-

Assay Principle: A biochemical assay, such as an ADP-Glo™ Kinase Assay, can be used to measure the inhibition of specific tyrosine kinases (e.g., VEGFR2, PDGFRβ). This assay quantifies the amount of ADP produced during the kinase reaction.

-

Procedure:

-

Incubate the purified recombinant kinase with varying concentrations of N,N-Dimethyl Sunitinib.

-

Initiate the kinase reaction by adding ATP and a suitable substrate.

-

After a set incubation period, stop the reaction and add the ADP-Glo™ reagent to convert the generated ADP to ATP.

-

Add a luciferase/luciferin mixture to measure the newly synthesized ATP via a luminescent signal.

-

-

Data Analysis: Plot the luminescence signal against the concentration of N,N-Dimethyl Sunitinib to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol: Cell Proliferation Assay

-

Cell Lines: Utilize cell lines that are dependent on the activity of kinases targeted by Sunitinib (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of N,N-Dimethyl Sunitinib.

-

After a 48-72 hour incubation period, assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay.[15]

-

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the compound concentration.

Conclusion and Future Directions

N,N-Dimethyl Sunitinib is a compound of significant interest in the context of the pharmaceutical chemistry of Sunitinib. While this guide has synthesized the available information on its chemical properties, it also highlights critical gaps in our understanding of its experimental physicochemical parameters, metabolic fate, and pharmacological activity. Further research is warranted to fully characterize this molecule. Such studies would not only be of academic interest but would also provide invaluable data for the pharmaceutical industry in the ongoing efforts to ensure the quality and safety of Sunitinib-based therapies. The protocols and methodologies outlined in this guide provide a framework for initiating such investigations.

References

- Aladdin Scientific. N,N-Dimethyl Sunitinib.

- LabSolu. N,N-Dimethyl Sunitinib.

- He, Y., et al. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study.

- Jain, L., et al. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5329105, N,N-Dimethyl Sunitinib.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5329105, N,N-Dimethyl Sunitinib.

- MedChemExpress. N-Desethyl Sunitinib (Synonyms: SU-12662).

- Jemal, M., et al. (2010). Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 934-941.

- Li, Q., et al. (2023). An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 45(6), 817-822.

- Li, X., et al. (2015). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Chemical Research in Toxicology, 28(9), 1731-1740.

- Cayman Chemical. Sunitinib (malate)

- Speed, B., et al. (2012). Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans. Drug Metabolism and Disposition, 40(2), 376-388.

- GLP Pharma Standards. Sunitinib N,N-Dimethyl Impurity.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5329102, Sunitinib.

- Posocco, B., et al. (2018). Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Journal of Pharmaceutical and Biomedical Analysis, 160, 360-367.

- Teotico, D., et al. (2020).

- Cayman Chemical.

- Nishikawa, H., et al. (2021).

- PharmGKB. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10046539, N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)(114C)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.

- Wikipedia. Sunitinib.

- BenchChem. Comparative Analysis: c-Kit-IN-1 vs. Sunitinib in Kinase Inhibition.

- RU2774382C1. Method for producing an amorphous form of n-[2-(diethylamino)ethyl]-5-[(z)-(5-fluoro-1,2-dihydro-2-oxo-3h-indole-3-ylidene)

- Gore, M. E., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Clinical Therapeutics, 29(5), 761-771.

- WO2013162390A1. Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.

- Zhao, Y., et al. (2019). Impaired clearance of sunitinib leads to metabolic disorders and hepatotoxicity. British Journal of Pharmacology, 176(19), 3778-3795.

- Wikipedia. Sunitinib.

- Faivre, S., et al. (2006). Sunitinib malate. Nature Reviews Drug Discovery, 5(9), 734-735.

- Selleck Chemicals. Sunitinib (SU-11248).

- Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547.

- Xin, H., et al. (2009). Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells. Cancer Research, 69(6), 2506-2513.

- Marangon, E., et al. (2020). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 179, 112949.

- GLP Pharma Standards. Sunitinib N,N-Dimethyl Impurity.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5329102, Sunitinib.

- Posocco, B., et al. (2018). Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Journal of Pharmaceutical and Biomedical Analysis, 160, 360-367.

- Teotico, D., et al. (2020).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)(114C)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | C22H27FN4O2 | CID 10046539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. N,N-Dimethyl Sunitinib | C20H23FN4O2 | CID 5329105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway for N,N-Dimethyl Sunitinib

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl Sunitinib

Introduction

Sunitinib, marketed under the brand name Sutent®, is a pivotal oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It impedes cellular signaling by targeting key receptors implicated in tumor angiogenesis and cell proliferation, including all receptors for platelet-derived growth factor (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs).[1][2] This dual action of reducing tumor vascularization and inducing cancer cell apoptosis has established its role in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[2]

This guide provides a comprehensive, in-depth exploration of the synthetic pathway for N,N-Dimethyl Sunitinib. This compound is a close analog of Sunitinib, differing by the substitution of the N,N-diethylaminoethyl side chain with an N,N-dimethylaminoethyl moiety.[3] Such analogs are crucial for structure-activity relationship (SAR) studies, the development of new derivatives with potentially altered pharmacokinetic profiles, or as intermediates in more complex syntheses.[4][5]

As a senior application scientist, this guide is structured to not only present a reproducible synthetic route but also to elucidate the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions, ensuring a blend of technical accuracy and practical insight for researchers in drug development.

Retrosynthetic Analysis

A logical retrosynthetic approach to N,N-Dimethyl Sunitinib breaks the molecule down at its two key chemical bonds formed during the synthesis: the carbon-carbon double bond of the vinylidene bridge and the amide bond of the side chain. This strategy identifies three primary starting materials: a functionalized pyrrole, 5-fluoroindolin-2-one, and N,N-dimethylethylenediamine.

Caption: Retrosynthetic pathway for N,N-Dimethyl Sunitinib.

The Synthetic Pathway: A Step-by-Step Elucidation

The forward synthesis is a robust, multi-step process that builds the molecule sequentially, culminating in a high-yield condensation reaction. The pathway is designed for efficiency and scalability, utilizing commercially available starting materials.

Caption: Forward synthesis workflow for N,N-Dimethyl Sunitinib.

Part A: Synthesis of the Pyrrole Carboxylic Acid Core

The synthesis begins with the creation of the key intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This molecule serves as the foundational scaffold upon which the side chain and the indolinone moiety are attached.

-

Vilsmeier-Haack Formylation: The synthesis initiates with the formylation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester at the electron-rich C5 position. The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is the classic and most efficient method for this transformation. This reaction proceeds via an electrophilic aromatic substitution mechanism involving the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.

-

Saponification: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a strong base, typically sodium hydroxide, followed by acidic workup. This step is crucial to activate the carboxyl group for the subsequent amidation reaction.

Part B: Amidation with N,N-Dimethylethylenediamine

This step defines the "N,N-Dimethyl" character of the final molecule. The carboxylic acid synthesized in Part A is coupled with N,N-dimethylethylenediamine.

-

Causality of Reagent Choice: A direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, activating the carboxylic acid is essential. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a standard and highly effective method in peptide and amide synthesis.[4] EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an activated ester, which is less susceptible to side reactions (like N-acylurea formation) and reacts cleanly with the primary amine of N,N-dimethylethylenediamine to form the desired amide bond.[5] DMF is chosen as the solvent due to its high polarity, which effectively dissolves the reactants and intermediates.[4][5]

Part C: Knoevenagel Condensation to Yield N,N-Dimethyl Sunitinib

The final step is the construction of the vinylidene bridge that links the pyrrole and indolinone rings.

-

Mechanism and Rationale: This is achieved through a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6] In this case, the active methylene group at the C3 position of 5-fluoroindolin-2-one acts as the nucleophile, attacking the formyl group of the pyrrole intermediate. The reaction is typically catalyzed by a weak base, such as pyrrolidine or piperidine.[6][7] The catalyst's role is to deprotonate the indolinone, generating the enolate nucleophile required for the initial addition step. The subsequent dehydration is driven by the formation of a highly conjugated system, which lends the final product its characteristic yellow-orange color. The reaction is often carried out in a protic solvent like ethanol at reflux to ensure sufficient energy for the dehydration step.[8]

Experimental Protocols

The following protocols are synthesized from established procedures for Sunitinib and its analogs.[5][6][8] Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

-

Formylation: To a solution of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous DMF (10 vol), cool the mixture to 0-5 °C. Add phosphoryl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice and add a 5M aqueous solution of sodium hydroxide (5.0 eq).

-

Heat the mixture to 80-90 °C and stir for 2-3 hours to effect saponification.

-

Cool the mixture to room temperature and acidify to pH 3-4 with concentrated HCl.

-

Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the title compound as a solid.

Protocol 2: Synthesis of N-[2-(dimethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

-

To a stirred suspension of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in DMF (15 vol), add HOBt (1.2 eq) and EDC·HCl (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add N,N-dimethylethylenediamine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Pour the reaction mixture into water (50 vol) and extract with ethyl acetate (3 x 20 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide, which can be purified by column chromatography or used directly in the next step.

Protocol 3: Synthesis of N,N-Dimethyl Sunitinib

-

In a round-bottom flask, suspend N-[2-(dimethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq) and 5-fluoroindolin-2-one (1.0 eq) in ethanol (20 vol).

-

Add pyrrolidine (0.2 eq) as a catalyst.[6]

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and then with diethyl ether.

-

Dry the resulting yellow-orange solid under vacuum to yield N,N-Dimethyl Sunitinib.

Characterization and Data Summary

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Data | Source |

| Chemical Formula | C₂₀H₂₃FN₄O₂ | [3] |

| Molecular Weight | 370.4 g/mol | [3] |

| IUPAC Name | N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [3] |

| Appearance | Yellow to orange solid | (Expected) |

| Purity (HPLC) | >99% | [6] (Typical for Sunitinib synthesis) |

Conclusion

This guide outlines a logical and efficient synthetic pathway for N,N-Dimethyl Sunitinib, grounded in well-established chemical principles. The three-part strategy—pyrrole core synthesis, amidation, and final Knoevenagel condensation—provides a versatile and reproducible route for researchers. By understanding the causality behind each step, from the choice of Vilsmeier-Haack conditions to the selection of amide coupling agents and condensation catalysts, scientists in the field of drug development can confidently replicate and adapt this synthesis for their research objectives.

References

- Zeng, D. (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine, 49(supplement 1), 1243.

- S. L. No. 118/CHE/2010. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. US20110092717A1.

- Patel, A. et al. (2012). Process for preparation of sunitinib malate and salts thereof. WO2012059941A1.

-

A. et al. (2015). Process for the preparation of sunitinib and its acid addition salts thereof. US9206155B2. Justia Patents. [Link]

-

Kertesz, I. et al. (2016). Peptide–Drug Conjugate GnRH–Sunitinib Targets Angiogenesis Selectively at the Site of Action to Inhibit Tumor Growth. Molecular Pharmaceutics, 13(10), 3495-3506. ResearchGate. [Link]

-

Li, Y. et al. (2013). Design, Synthesis and Biological Evaluation of Sunitinib Analogues to Improve Aqueous Solubility. Advanced Materials Research, 781-784, 419-422. Scientific.net. [Link]

- Li, J. (2018). Method for preparing sunitinib. CN103992308A.

- Abdel-Maksoud, M. S. et al. (2024). Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. PubMed Central.

- Sun, L. et al. (2008). A kind of synthetic method of sunitinib base. CN101333215A.

- Zhang, H. et al. (2024). Application of sunitinib in cancer treatment and analysis of its synthetic route. Authorea Preprints.

- Pharmacy Freak. (2024). Classification of Anticancer Drugs (1). Pharmacy Freak.

- Krzek, J. et al. (2013). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. WO2013162390A1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5329105, N,N-Dimethyl Sunitinib. PubChem. [Link]

- Oudard, S. (2008). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Bulletin du Cancer, 95(1), 61-6. PubMed Central.

-

Hussaarts, K. G. A. M. et al. (2020). Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment. Scientific Reports, 10(1), 1083. National Institutes of Health. [Link]

-

Wikipedia. (2024). Sunitinib. Wikipedia. [Link]

Sources

- 1. Sunitinib - Wikipedia [en.wikipedia.org]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl Sunitinib | C20H23FN4O2 | CID 5329105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of Sunitinib Analogues to Improve Aqueous Solubility | Scientific.Net [scientific.net]

- 6. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 7. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 8. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]

An In-Depth Technical Guide on N,N-Dimethyl Sunitinib as a Potential Prodrug or Intermediate

Introduction: The Clinical Landscape of Sunitinib and the Rationale for Prodrug Development

Sunitinib, marketed as Sutent®, is a potent oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It exerts its anti-tumor effects by targeting several RTKs implicated in tumor growth, angiogenesis, and metastasis, including platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) and vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[1][2] This mechanism of action has led to its approval for the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3]

Despite its clinical efficacy, Sunitinib therapy is often associated with a narrow therapeutic window and significant side effects, such as fatigue, diarrhea, hypertension, and hand-foot syndrome.[1] These toxicities can be dose-limiting and may necessitate treatment interruption or discontinuation.[2] A significant contributor to Sunitinib's pharmacological profile is its primary active metabolite, N-desethyl-sunitinib (SU12662), which is formed via metabolism by cytochrome P450 3A4 (CYP3A4).[2][4][5] SU12662 exhibits potency comparable to the parent drug.[4]

To enhance the therapeutic index of Sunitinib, prodrug strategies have been explored.[3][6] A prodrug is an inactive or less active compound that is metabolized in the body to the active drug. The goal of a Sunitinib prodrug would be to improve its pharmacokinetic properties, reduce systemic toxicity, and potentially enhance its anti-tumor efficacy.[3] One such example is AST-003, an esterase-hydrolyzable prodrug of a Sunitinib analog, which has demonstrated an improved safety and efficacy profile in preclinical models.[3][6]

This technical guide will delve into the concept of N,N-Dimethyl Sunitinib , a hypothetical analog of Sunitinib, as a potential prodrug or synthetic intermediate. While there is no direct literature on N,N-Dimethyl Sunitinib, we will explore its potential synthesis, metabolism, and analytical characterization based on the established chemistry and pharmacology of Sunitinib and related compounds.

Hypothetical Synthesis of N,N-Dimethyl Sunitinib

The synthesis of N,N-Dimethyl Sunitinib can be envisioned by modifying the established synthetic routes of Sunitinib. The key difference would be the use of a different diamine in the final amidation step.

A plausible synthetic pathway would involve the following key steps, adapted from known Sunitinib syntheses:[7][8][9]

-

Synthesis of the Pyrrole Carboxylic Acid Intermediate: The synthesis would begin with the construction of the substituted pyrrole ring, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This intermediate can be prepared from commercially available starting materials like ethyl acetoacetate.[7][8]

-

Knoevenagel Condensation: The pyrrole intermediate would then be condensed with 5-fluorooxindole to form the core structure of Sunitinib.[10]

-

Amidation with N,N-Dimethylethylenediamine: In the final step, the carboxylic acid group of the condensed product would be amidated. Instead of using N,N-diethylethylenediamine as in the synthesis of Sunitinib, N,N-dimethylethylenediamine would be used to yield N,N-Dimethyl Sunitinib.

This proposed synthesis leverages well-established chemical reactions and commercially available reagents, making it a feasible approach for laboratory-scale synthesis.

Established Metabolic Pathways of Sunitinib

Sunitinib undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme system in the liver.[4][5][11] The major metabolic pathway is the N-de-ethylation of the diethylaminoethyl side chain by CYP3A4 to form the active metabolite, N-desethyl-sunitinib (SU12662).[2][4][5][11] This metabolite is equipotent to Sunitinib and contributes significantly to the overall clinical activity and toxicity profile.[2][4]

Other minor metabolic pathways for Sunitinib have also been identified, including:[5][12]

-

N-oxidation of the diethylamino group.

-

Hydroxylation of the pyrrole ring and the indolinone core.

-

Oxidative defluorination , which can lead to the formation of reactive quinoneimine species, a process catalyzed by both CYP3A4 and CYP1A2.[5][13][14]

The interplay of these metabolic pathways can be influenced by genetic polymorphisms in metabolizing enzymes, such as CYP3A5, and by co-administered drugs that are inhibitors or inducers of these enzymes.[2]

Figure 2: Hypothetical Metabolic Activation of N,N-Dimethyl Sunitinib.

Analytical Methodologies for Sunitinib and its Metabolites

The quantitative analysis of Sunitinib and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. [5][15][16][17]

Experimental Protocol: LC-MS/MS Quantification of Sunitinib and N-desethyl-sunitinib in Plasma

This protocol is a representative example based on published methods. [15][16][17] 1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled Sunitinib).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 30-70% B over 5 min) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 - 10 µL |

3. Mass Spectrometric Conditions:

| Parameter | Condition |

| MS System | Triple quadrupole mass spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Sunitinib: m/z 399.2 → 283.2N-desethyl-sunitinib: m/z 371.2 → 283.2Internal Standard: (Analyte-specific) |

| Ion Source Temp. | 500 °C |

| Capillary Voltage | 3.5 kV |

Discussion: The Potential of N,N-Dimethyl Sunitinib as a Prodrug

The hypothetical N,N-Dimethyl Sunitinib presents an interesting case for a prodrug strategy. By modifying the N,N-diethylaminoethyl side chain, several physicochemical and pharmacokinetic properties could be altered:

-

Solubility and Permeability: Changes in the alkyl substitution on the terminal amine could affect the pKa of the molecule, which in turn could influence its solubility and ability to cross cell membranes.

-

Metabolic Stability: The rate of N-demethylation versus N-deethylation by CYP enzymes could be different, potentially leading to a slower or more controlled release of the active metabolite.

-

Toxicity Profile: A different pharmacokinetic profile and metabolite distribution could potentially lead to a reduction in off-target toxicities associated with high peak plasma concentrations of Sunitinib.

However, several challenges would need to be addressed:

-

Synthetic Feasibility: While the proposed synthesis is plausible, optimization would be required to achieve high yields and purity.

-

Metabolic Activation Efficiency: The conversion of N,N-Dimethyl Sunitinib to an active form would need to be efficient enough to achieve therapeutic concentrations.

-

Activity of Intermediates: The pharmacological activity and toxicity of any intermediate metabolites, such as N-methyl-N-ethyl-sunitinib, would need to be thoroughly characterized.

Conclusion and Future Perspectives

While N,N-Dimethyl Sunitinib is not a known metabolite or a clinically developed prodrug of Sunitinib, its hypothetical consideration provides a valuable framework for understanding the structure-activity and structure-metabolism relationships of this important anti-cancer drug. The established metabolic pathways of Sunitinib, dominated by CYP3A4-mediated N-deethylation, offer a clear precedent for the potential N-dealkylation of a dimethyl analog.

Future research in this area would involve:

-

Synthesis and Characterization: The actual synthesis of N,N-Dimethyl Sunitinib and its thorough characterization using techniques like NMR and mass spectrometry.

-

In Vitro Metabolism Studies: Incubation of N,N-Dimethyl Sunitinib with human liver microsomes and recombinant CYP enzymes to determine its metabolic fate and identify the enzymes involved.

-

Pharmacological Evaluation: In vitro and in vivo studies to assess the anti-tumor activity and toxicity of N,N-Dimethyl Sunitinib and its potential metabolites compared to Sunitinib.

Such studies would provide definitive answers as to whether N,N-Dimethyl Sunitinib holds promise as a viable prodrug strategy to improve the therapeutic index of Sunitinib, a goal that remains highly relevant in the field of oncology drug development.

References

-

Amaya, N. K., et al. (2018). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Drug Metabolism and Disposition, 46(7), 1034-1042. [Link]

-

Beaudoin, J. J., et al. (2015). Metabolism of sunitinib by cytochrome P450 3a4 (CYP3a4). ResearchGate. [Link]

-

Zhang, W., et al. (2015). Prodrug AST-003 Improves the Therapeutic Index of the Multi-Targeted Tyrosine Kinase Inhibitor Sunitinib. PLOS ONE, 10(10), e0141395. [Link]

-

PharmGKB. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Zou, P., et al. (2013). Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans. Drug Metabolism and Disposition, 41(4), 844-854. [Link]

-

Amaya, N. K., et al. (2018). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Drug Metabolism and Disposition, 46(7), 1034-1042. [Link]

-

Amaya, N. K., & Rourk, A. R. (2020). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 21(15), 5367. [Link]

-

Pharma Tube. (2025). Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

-

Mancuso, A., et al. (2008). In vitro and in vivo metabolism of sunitinib in nonclinical species and humans. Xenobiotica, 38(5), 565-580. [Link]

-

Amaya, N. K., et al. (2018). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Drug Metabolism and Disposition, 46(7), 1034-1042. [Link]

-

Noda, S., et al. (2018). Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients. Oncotarget, 9(42), 26768-26777. [Link]

-

Li, J., et al. (2025). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate. [Link]

-

Johnstone, T. C., et al. (2025). Pt(IV) Prodrugs Bearing Sunitinib-Derived Ligands Display Exceptional Anticancer Activity against Renal Cell Carcinoma When Comp. Journal of Medicinal Chemistry. [Link]

-

Zeng, D., et al. (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine, 49(supplement 1), 1243. [Link]

-

Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. [Link]

-

Zhang, W., et al. (2015). Prodrug AST-003 Improves the Therapeutic Index of the Multi-Targeted Tyrosine Kinase Inhibitor Sunitinib. PLOS ONE, 10(10), e0141395. [Link]

-

Houk, B. E., et al. (2009). A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients. Clinical Cancer Research, 15(7), 2497-2506. [Link]

-

Amaya, N. K., et al. (2022). Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation. Journal of Pharmacology and Experimental Therapeutics, 381(3), 226-235. [Link]

-

Johnstone, T. C., et al. (2025). Pt(IV) Prodrugs Bearing Sunitinib-Derived Ligands Display Exceptional Anticancer Activity against Renal Cell Carcinoma When Compared to Conventional Platinum Chemotherapy. Journal of Medicinal Chemistry. [Link]

-

Jain, L., et al. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. Biomedical Chromatography, 26(11), 1315-1324. [Link]

-

Ghorbani, M., et al. (2016). Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation. Iranian Journal of Pharmaceutical Research, 15(4), 779-787. [Link]

-

Attimarad, M., et al. (2013). Development and validation of a HPTLC method for analysis of Sunitinib malate. Brazilian Journal of Pharmaceutical Sciences, 49(3), 573-579. [Link]

- Google Patents. (n.d.). Sunitinib prodrug and pharmaceutical composition.

-

Jain, L., et al. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Biomedical Chromatography, 26(11), 1315-1324. [Link]

-

Noda, S., et al. (2018). Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients. Oncotarget, 9(42), 26768-26777. [Link]

-

Noda, S., et al. (2024). Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment. Scientific Reports, 14(1), 1-8. [Link]

- Google Patents. (n.d.). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

-

Sivolapenko, G., et al. (2018). Development of a novel conjugatable sunitinib analogue validated through in vitro and in vivo preclinical settings. Journal of Chromatography B, 1092, 452-459. [Link]

-

Caballero, J., et al. (2013). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry, 60, 100-109. [Link]

- Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

- Google Patents. (n.d.). A kind of synthetic method of sunitinib base.

-

Justia Patents. (2015). Process for the preparation of sunitinib and its acid addition salts thereof. Justia Patents. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and in vitro Studies of a Cathepsin B-Cleavable Prodrug of the VEGFR Inhibitor Sunitinib. ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. ClinPGx [clinpgx.org]

- 3. Prodrug AST-003 Improves the Therapeutic Index of the Multi-Targeted Tyrosine Kinase Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrug AST-003 Improves the Therapeutic Index of the Multi-Targeted Tyrosine Kinase Inhibitor Sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 9. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]

- 16. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of N,N-Dimethyl Sunitinib in Cancer Cells: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activity of N,N-Dimethyl Sunitinib, a structural analog and known impurity of the multi-targeted tyrosine kinase inhibitor, Sunitinib. Given the limited direct research on N,N-Dimethyl Sunitinib, this document establishes a foundational understanding by first detailing the extensively characterized mechanisms of its parent compound, Sunitinib. We will delve into the core signaling pathways modulated by Sunitinib, present established quantitative data on its anti-cancer efficacy, and provide detailed experimental protocols for its characterization. This guide will clearly distinguish between the proven activities of Sunitinib and the inferred properties of its N,N-Dimethyl derivative, highlighting a critical knowledge gap and an opportunity for future research.

Introduction: The Landscape of Multi-Targeted Tyrosine Kinase Inhibitors

The advent of targeted therapies has revolutionized oncology, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy to more precise interventions aimed at the specific molecular drivers of cancer. At the forefront of this paradigm shift are tyrosine kinase inhibitors (TKIs). Tyrosine kinases are a large family of enzymes that play a crucial role in intracellular signaling pathways, governing processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.

Sunitinib, an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor, exemplifies the success of this approach.[2][3] Approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), Sunitinib exerts its anti-cancer effects by concurrently inhibiting multiple RTKs involved in both tumor angiogenesis and direct tumor cell proliferation.[2][4]

Introducing N,N-Dimethyl Sunitinib: An Uncharacterized Analog

N,N-Dimethyl Sunitinib (CAS 326914-17-4) is a recognized structural analog and a potential process impurity of Sunitinib.[5][6][7] It differs from the parent compound by the substitution of the two ethyl groups on the terminal nitrogen of the side chain with two methyl groups. While commercially available and classified as an angiogenesis inhibitor, a comprehensive review of peer-reviewed literature reveals a significant lack of studies dedicated to its specific biological activity in cancer cells.[5][8]

Therefore, this guide will proceed by leveraging the extensive body of knowledge on Sunitinib to build a predictive framework for the potential activity of N,N-Dimethyl Sunitinib. It is crucial for the reader to understand that while the core pharmacophore is retained, the seemingly minor structural change from N,N-diethyl to N,N-dimethyl could influence potency, selectivity, and pharmacokinetic properties. All subsequent discussions of biological mechanisms and quantitative data, unless otherwise specified, refer to the parent compound, Sunitinib.

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

Sunitinib's efficacy stems from its ability to inhibit a range of receptor tyrosine kinases, primarily targeting the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][3] This dual targeting of pathways crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen) and direct tumor cell signaling is a key aspect of its therapeutic success.[9][10]

Key Kinase Targets of Sunitinib

Sunitinib's inhibitory profile includes, but is not limited to:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Inhibition of VEGFRs blocks the pro-angiogenic signaling cascade initiated by VEGF, leading to a reduction in tumor vascularization.[4][11]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFR signaling is implicated in tumor cell proliferation, survival, and angiogenesis.[9][10]

-

Stem Cell Factor Receptor (c-KIT): Dysregulation of c-KIT is a primary driver in the majority of gastrointestinal stromal tumors (GISTs).[2]

-

Fms-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia.[4]

-

Rearranged during Transfection (RET): Implicated in certain types of thyroid cancer.[9]

Downstream Signaling Pathways

By blocking these key RTKs at the cell surface, Sunitinib effectively shuts down multiple downstream signaling cascades that are critical for cancer cell survival and proliferation. The primary pathways affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[1]

-

PI3K/Akt/mTOR Pathway: This cascade is crucial for cell growth, survival, and metabolism.[1]

The simultaneous inhibition of these pathways leads to a multifaceted anti-tumor response, including the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.[9][11]

Figure 1: Inferred signaling pathways inhibited by Sunitinib.

Quantitative Assessment of Biological Activity

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the reported IC50 values for Sunitinib against various cancer cell lines and kinases.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| PDGFRβ | Cell-free | 2 | [12] |

| VEGFR2 (Flk-1) | Cell-free | 80 | [12] |

| c-Kit | Cell-free | - | [13] |

| FLT3-ITD | Cell-based | 50 | [14] |

| MV4;11 (AML) | Proliferation | 8 | [14] |

| OC1-AML5 (AML) | Proliferation | 14 | [14] |

| HUVEC | VEGF-induced Proliferation | 40 | [14] |

| NIH-3T3 (PDGFRβ) | PDGF-induced Proliferation | 39 | [14] |

| Caki-1 (Renal) | Proliferation | - | [15] |

| 786-O (Renal) | Proliferation | ~1200 | [16] |

| HT-29 (Colon) | Proliferation | ~1900 | [16] |

| MCF-7 (Breast) | Proliferation | 4770 | [17] |

| HepG2 (Liver) | Proliferation | 2230 | [17] |

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for illustrative purposes. No such data is currently available for N,N-Dimethyl Sunitinib.

Experimental Protocols for Characterization

To rigorously assess the biological activity of a compound like N,N-Dimethyl Sunitinib, a series of well-established in vitro assays are required. The following protocols are based on standard methodologies used for the characterization of Sunitinib and other kinase inhibitors.

Cell Viability Assay (MTT/XTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT or XTT) into a colored formazan product, the absorbance of which can be quantified.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N,N-Dimethyl Sunitinib in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 2: Workflow for a cell viability assay.

Western Blotting for Signaling Pathway Analysis

Principle: This technique is used to detect specific proteins in a cell lysate. It is invaluable for assessing the phosphorylation status of key signaling proteins (e.g., VEGFR, PDGFR, Akt, ERK) following treatment with a kinase inhibitor.

Protocol:

-

Cell Lysis: Treat cells with N,N-Dimethyl Sunitinib for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK or anti-total-ERK).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

In Vitro Kinase Assay

Principle: This assay directly measures the ability of a compound to inhibit the activity of a specific isolated kinase enzyme.

Protocol:

-

Reaction Setup: In a microplate well, combine the purified kinase enzyme, a specific substrate (e.g., a peptide that the kinase phosphorylates), and ATP.

-

Inhibitor Addition: Add varying concentrations of N,N-Dimethyl Sunitinib to the wells.

-

Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

-

Detection: Use a method to detect the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA-like format, or by using a labeled ATP analog.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Mechanisms of Resistance

A significant challenge in targeted cancer therapy is the development of drug resistance. While no resistance mechanisms have been documented for N,N-Dimethyl Sunitinib, the mechanisms observed for Sunitinib are likely to be relevant. These can be broadly categorized as:

-

Alterations in Drug Targets: Mutations in the kinase domain of target receptors (e.g., VEGFR or PDGFR) can prevent the drug from binding effectively.

-

Activation of Bypass Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to circumvent the blocked pathway.[18]

-

Drug Efflux and Sequestration: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor. Additionally, sequestration of the drug in lysosomes has been identified as a novel resistance mechanism for Sunitinib.[16]

-

Epithelial-to-Mesenchymal Transition (EMT): A cellular process that has been linked to increased invasion and drug resistance.[19]

Conclusion and Future Directions

N,N-Dimethyl Sunitinib represents an intriguing yet under-investigated analog of the clinically significant anti-cancer agent, Sunitinib. While its structural similarity strongly suggests a comparable mechanism of action centered on the inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, this remains to be experimentally validated.

This technical guide has provided a comprehensive overview of the biological activities of the parent compound, Sunitinib, as a robust framework for initiating the study of N,N-Dimethyl Sunitinib. The detailed experimental protocols outlined herein provide a clear roadmap for researchers to:

-

Determine the in vitro efficacy of N,N-Dimethyl Sunitinib across a panel of cancer cell lines.

-

Elucidate its specific kinase inhibition profile.

-

Confirm its impact on downstream signaling pathways.

Future research should focus on a head-to-head comparison of N,N-Dimethyl Sunitinib with Sunitinib to understand how the subtle change in the N-alkyl substituents influences its potency, selectivity, and potential for overcoming known resistance mechanisms. Such studies are essential to determine if N,N-Dimethyl Sunitinib holds any therapeutic potential beyond its current classification as an impurity.

References

- Sunitinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sunitinib]

- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery, 6(9), 734-745. [URL: https://www.

- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. [URL: https://www.researchgate.net/figure/Sunitinibs-mechanism-of-action-Sunitinib-is-an-inhibitor-for-various-tyrosine_fig1_359388102]

- What is the mechanism of Sunitinib Malate? - Patsnap Synapse. [URL: https://www.patsnap.

- Chow, L. Q., & Eckhardt, S. G. (2007). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology, 25(7), 884-896. [URL: https://ascopubs.org/doi/10.1200/JCO.2006.06.3602]

- 16 Medicine of the week: Sunitinib - YouTube. [URL: https://www.youtube.

- Xin, H., Zhang, C., Herrmann, A., Du, Y., Figlin, R. A., & Yu, H. (2009). Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells. Cancer research, 69(6), 2506-2513. [URL: https://aacrjournals.

- Aparicio-Gallego, G., Blanco-Luquin, I., & Calvo, A. (2011). New insights into molecular mechanisms of sunitinib-associated side effects. Molecular cancer therapeutics, 10(12), 2215-2223. [URL: https://aacrjournals.org/mct/article/10/12/2215/92167/New-Insights-into-Molecular-Mechanisms-of]

- Armand, J. P., Escudier, B., & Grünwald, V. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 18 Suppl 10, x13-x17. [URL: https://www.annalsofoncology.org/article/S0923-7534(19)44521-6/fulltext]

- Zhang, X., Li, X., Liu, J., Ai, K., & Wang, X. (2017). Acquired tumor cell resistance to sunitinib by increased invasion and epithelial-mesenchymal transition in LL/2 murine lung cancer. Oncotarget, 8(40), 67507. [URL: https://www.oncotarget.com/article/19808/text/]

- Gotink, K. J., Verheul, H. M., Beerepoot, L. V., van der Veldt, A. A., de Gast, G. C., Schot, M., ... & Jansen, G. (2011). Lysosomal sequestration of sunitinib: a novel mechanism of drug resistance. Clinical Cancer Research, 17(23), 7337-7346. [URL: https://aacrjournals.

- Acquired resistance to sunitinib in tumor cells. To induce resistance,... - ResearchGate. [URL: https://www.researchgate.net/figure/Acquired-resistance-to-sunitinib-in-tumor-cells-To-induce-resistance-786-O-and-HT-29_fig2_51742468]

- Wu, J., Chen, Y., Geng, G., & Li, D. (2023). Sunitinib resistance in renal cell carcinoma: From molecular mechanisms to predictive biomarkers. Drug Resistance Updates, 67, 100929. [URL: https://www.drugresistanceupdates.com/article/S1368-7646(23)00003-X/fulltext]

- Shvarts, O., Budman, D. R., & Lipton, A. (2014). P53 is involved in sunitinib resistance and poor progression-free survival after sunitinib treatment of renal cell carcinoma. Anticancer research, 34(7), 3535-3540. [URL: https://ar.iiarjournals.org/content/34/7/3535.long]

- IC 50 values for sunitinib in Caki-1 and Caki-1/SN cells | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-for-sunitinib-in-Caki-1-and-Caki-1-SN-cells_tbl1_273139389]

- Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/sunitinib.html]

- Sunitinib (SU 11248) Malate | Tyrosine Kinase Inhibitor | CAS 341031-54-7 | Selleck Chemicals. [URL: https://www.selleckchem.

- Sunitinib (SU-11248) | Multi-targeted Receptor Tyrosine Kinase Inhibitor | CAS 557795-19-4 | Selleck Chemicals. [URL: https://www.selleckchem.com/products/sunitinib.html]

- El-Damasy, A. K., Abd-Elhameed, R. H., & El-Sayed, L. E. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(19), 6537. [URL: https://www.mdpi.com/1420-3049/27/19/6537]

- N,N-Dimethyl Sunitinib | CAS 326914-17-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-n-dimethyl-sunitinib-326914-17-4]

- Phase I Dose-Escalation Study of Once Weekly or Once Every Two Weeks Administration of High-Dose Sunitinib in Patients With Refractory Solid Tumors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4559231/]

- N,N-Dimethyl Sunitinib CAS#: 326914-17-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82538183.htm]

- CAS No : 326914-17-4 | Product Name : N,N-Dimethyl Sunitinib | Pharmaffiliates. [URL: https://www.

- Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652512/]

- sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5713]

- In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3835921/]

- Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021938_S000_Sutent_BioPharmR.pdf]

- Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma. [URL: https://www.the-jci.org/articles/view/32311]

- Sunitinib N,N-Dimethyl | 326914-17-4 - SynThink Research Chemicals. [URL: https://www.synthinkchemicals.com/product/sunitinib-n-n-dimethyl]

- N,N-Dimethyl Sunitinib. [URL: https://www.aladdin-sci.com/p/P133748-1g/]

- (PDF) Application of sunitinib in cancer treatment and analysis of its synthetic route. [URL: https://www.researchgate.net/publication/382903719_Application_of_sunitinib_in_cancer_treatment_and_analysis_of_its_synthetic_route]

- Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Sunitinib]

- Pharmacology Review(s) - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021938_S000_Sutent_PharmR_P1.pdf]

- Pharmacokinetically guided sunitinib dosing: a feasibility study in patients with advanced solid tumours. [URL: https://link.springer.com/article/10.1007/s00280-014-2454-9]

- Application of sunitinib in cancer treatment and analysis of its synthetic route - ResearchGate. [URL: https://www.researchgate.net/publication/382903719_Application_of_sunitinib_in_cancer_treatment_and_analysis_of_its_synthetic_route]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. N,N-Dimethyl Sunitinib CAS#: 326914-17-4 [m.chemicalbook.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. labsolu.ca [labsolu.ca]

- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 10. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sunitinib resistance in renal cell carcinoma: From molecular mechanisms to predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oncotarget.com [oncotarget.com]

N,N-Dimethyl Sunitinib: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its efficacy lies in the simultaneous inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key players in tumor angiogenesis and proliferation.[1] This technical guide delves into the structure-activity relationship (SAR) of a specific analog, N,N-Dimethyl Sunitinib. By examining the subtle yet significant modification of the terminal amino group in the solvent-exposed region, we aim to provide a comprehensive understanding of its potential impact on potency, selectivity, and overall pharmacological profile. This document will serve as a valuable resource for researchers engaged in the design and development of next-generation kinase inhibitors.

Introduction: The Rationale for Modifying Sunitinib's Solvent-Exposed Region

The chemical structure of Sunitinib features a crucial pharmacophore, the indolin-2-one core, which anchors the molecule within the ATP-binding pocket of target kinases.[3] However, the diethylaminoethyl side chain, extending into the solvent-exposed region, presents a strategic point for modification to fine-tune the drug's properties.[4][5] Alterations in this region can influence several key parameters without disrupting the core binding interactions:

-

Potency and Selectivity: Modifications can alter the affinity for the primary targets and modulate off-target activities, potentially leading to an improved therapeutic index.

-

Physicochemical Properties: Changes to the terminal amine can impact solubility, lipophilicity, and metabolic stability, thereby affecting the pharmacokinetic profile of the compound.

-

Toxicity: By altering the interaction with off-target kinases or metabolic pathways, modifications can potentially mitigate adverse effects associated with Sunitinib, such as cardiotoxicity.[6]

The N,N-dimethyl modification, a seemingly minor change from the N,N-diethyl groups of Sunitinib, offers a compelling case study for exploring these SAR principles. This guide will dissect the synthesis, in vitro evaluation, and mechanistic underpinnings of this structural change.

The Core of Inhibition: Sunitinib's Mechanism of Action

Sunitinib exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of multiple RTKs.[7] This blockade disrupts the downstream signaling cascades that are critical for tumor growth, angiogenesis, and metastasis. The primary targets of Sunitinib include:

-

VEGFRs (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFRs, particularly VEGFR2, is central to Sunitinib's anti-angiogenic activity. By blocking the signaling initiated by VEGF, Sunitinib prevents the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]

-

PDGFRs (PDGFRα, PDGFRβ): PDGFRs are involved in cell proliferation, migration, and survival. Dysregulation of PDGFR signaling is a hallmark of various cancers.[2]

-

c-KIT: This RTK is a key driver in the majority of GISTs. Sunitinib's ability to inhibit c-KIT is the basis for its use in imatinib-resistant GIST.[1]

-

Other Kinases: Sunitinib also shows activity against other kinases such as FLT3, RET, and CSF-1R.[8][9]

The following diagram illustrates the key signaling pathways targeted by Sunitinib:

Caption: Sunitinib inhibits multiple RTKs, blocking key downstream signaling pathways.

Synthesis of N,N-Dimethyl Sunitinib: A Step-by-Step Protocol

The synthesis of N,N-Dimethyl Sunitinib follows a convergent route, similar to the established synthesis of Sunitinib.[10] The key steps involve the preparation of the pyrrole carboxamide side chain and its subsequent condensation with the oxindole core.

Synthesis of the Pyrrole Carboxamide Intermediate

The synthesis of the key intermediate, N-[2-(dimethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a critical step.

Caption: Synthetic workflow for the pyrrole carboxamide intermediate.

Protocol:

-

Knorr Pyrrole Synthesis: Synthesize ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylate from ethyl acetoacetate and ethyl 2-amino-3-oxobutanoate.

-

Hydrolysis and Formylation: Hydrolyze the ester groups of the pyrrole derivative to the corresponding carboxylic acids. Subsequent Vilsmeier-Haack formylation introduces the formyl group at the 5-position.

-

Amidation: Couple the resulting 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N,N-dimethylethylenediamine using a suitable coupling agent (e.g., EDC/HOBt or HATU) to yield the desired intermediate.

Final Condensation to Yield N,N-Dimethyl Sunitinib

The final step involves a Knoevenagel condensation between the pyrrole carboxamide intermediate and 5-fluorooxindole.

Caption: Final condensation step to synthesize N,N-Dimethyl Sunitinib.

Protocol:

-

Reaction Setup: Dissolve N-[2-(dimethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluorooxindole in a suitable solvent such as ethanol or isopropanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture.

-

Reaction and Workup: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the solid product by filtration, wash with a cold solvent, and purify further by recrystallization or column chromatography to obtain pure N,N-Dimethyl Sunitinib.

In Vitro Evaluation: Assessing Biological Activity

To understand the structure-activity relationship of N,N-Dimethyl Sunitinib, a series of in vitro assays are essential. These assays provide quantitative data on its inhibitory potency against target kinases and its effect on cancer cell proliferation.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

-

Plate Preparation: Coat a 96-well microtiter plate with a kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for VEGFR2).

-